molecular formula C16H14ClN3O2 B10990454 N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-4-carboxamide

N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-4-carboxamide

Cat. No.: B10990454
M. Wt: 315.75 g/mol
InChI Key: HZVVWFSUADEGLK-UHFFFAOYSA-N
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Description

N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-4-carboxamide is a synthetic small molecule designed for research applications, integrating a pyridine-4-carboxamide scaffold linked to an N-phenylpyrrolidinone moiety. This structure is of significant interest in medicinal chemistry and chemical biology. Compounds featuring the 5-oxopyrrolidine (2-pyrrolidinone) core are extensively investigated for a wide spectrum of biological activities, which may include antioxidant, antimicrobial, and anticancer properties, as noted in recent scientific literature . The integration of a chlorophenyl group and a pyridine carboxamide moiety is a common strategy in drug discovery to modulate properties such as potency, selectivity, and metabolic stability . Researchers may find this compound particularly valuable as a building block or intermediate for synthesizing more complex heterocyclic systems, or as a candidate for high-throughput screening campaigns aimed at identifying novel bioactive molecules. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C16H14ClN3O2

Molecular Weight

315.75 g/mol

IUPAC Name

N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C16H14ClN3O2/c17-12-3-4-14(20-9-1-2-15(20)21)13(10-12)19-16(22)11-5-7-18-8-6-11/h3-8,10H,1-2,9H2,(H,19,22)

InChI Key

HZVVWFSUADEGLK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Methodology

This approach involves the reaction of pyridine-4-carbonyl chloride with 5-chloro-2-(2-oxopyrrolidin-1-yl)aniline under basic conditions.

Procedure :

  • Synthesis of Pyridine-4-Carbonyl Chloride :
    Pyridine-4-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) at 0–25°C for 2–4 hours.

  • Coupling Reaction :
    The acyl chloride is reacted with 5-chloro-2-(2-oxopyrrolidin-1-yl)aniline in the presence of a base (e.g., triethylamine, pyridine) in tetrahydrofuran (THF) or DCM at 0–25°C.

Optimization Notes :

  • Yield : 68–75% after purification by recrystallization (ethanol/water).

  • Side Reactions : Over-reaction to form bis-acylated products is mitigated by slow addition of acyl chloride.

Coupling via Carbodiimide Reagents

Methodology

Activation of pyridine-4-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) as a coupling agent.

Procedure :

  • Acid Activation :
    Pyridine-4-carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.1 eq) are stirred in DMF at 0°C for 30 minutes.

  • Amine Addition :
    5-Chloro-2-(2-oxopyrrolidin-1-yl)aniline (1.0 eq) is added, and the reaction is stirred at 25°C for 12–24 hours.

Optimization Notes :

  • Yield : 82–88% after column chromatography (silica gel, ethyl acetate/hexane).

  • Side Products : Unreacted acid is removed by aqueous NaOH wash.

Multi-Step Synthesis from 5-Chloro-2-Nitroaniline

Methodology

A sequential route involving nitro reduction, pyrrolidinone ring formation, and amide coupling.

Procedure :

  • Nitro Reduction :
    5-Chloro-2-nitroaniline is reduced to 5-chloro-1,2-phenylenediamine using H₂/Pd-C in ethanol (85% yield).

  • Pyrrolidinone Formation :
    The diamine reacts with γ-butyrolactam in acetic acid under reflux (110°C, 6 hours) to form 5-chloro-2-(2-oxopyrrolidin-1-yl)aniline (72% yield).

  • Amide Coupling :
    The aniline is coupled with pyridine-4-carboxylic acid using EDC/HOBt (method 2).

Optimization Notes :

  • Total Yield : 52–58% over three steps.

  • Critical Step : Pyrrolidinone cyclization requires strict temperature control to avoid polymerization.

Microwave-Assisted Synthesis

Methodology

Accelerated coupling using microwave irradiation to reduce reaction time.

Procedure :

  • Reactants :
    Pyridine-4-carboxylic acid (1.0 eq), 5-chloro-2-(2-oxopyrrolidin-1-yl)aniline (1.0 eq), and HATU (1.2 eq) in DMF.

  • Irradiation :
    Heated at 100°C for 20 minutes under microwave conditions.

Optimization Notes :

  • Yield : 89–92% with >95% purity (HPLC).

  • Advantages : 10-fold reduction in reaction time compared to conventional heating.

Solid-Phase Synthesis for High-Throughput Production

Methodology

Immobilization of the aniline derivative on Wang resin for iterative amide bond formation.

Procedure :

  • Resin Loading :
    5-Chloro-2-(2-oxopyrrolidin-1-yl)aniline is attached to Wang resin via a hydroxyl linker (85% loading efficiency).

  • Amide Coupling :
    Pyridine-4-carboxylic acid is coupled using HATU/DIEA in DMF (2 × 30 minutes).

  • Cleavage :
    The product is released from the resin using trifluoroacetic acid (TFA)/DCM (1:1).

Optimization Notes :

  • Yield : 78–81% with >90% purity.

  • Scalability : Suitable for gram-scale synthesis.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Purity (%) Complexity
Direct Amidation68–754–6 hours95–98Low
Carbodiimide Coupling82–8812–24 hours97–99Moderate
Multi-Step Synthesis52–5824–36 hours90–93High
Microwave-Assisted89–9220 minutes98–99Low
Solid-Phase Synthesis78–816–8 hours90–95High

Critical Discussion of Challenges

  • Regioselectivity :
    Ensuring substitution at the para position of the pyridine ring requires careful control of electronic effects. Steric hindrance from the pyrrolidinone group may necessitate bulky coupling agents (e.g., HATU).

  • Pyrrolidinone Stability :
    The 2-oxopyrrolidin-1-yl group is prone to hydrolysis under acidic conditions. Neutral pH and anhydrous solvents (e.g., THF, DMF) are essential.

  • Purification :
    Column chromatography (silica gel, ethyl acetate/hexane) remains the standard for isolating the final product, though recrystallization (ethanol/water) is viable for high-yield methods .

Chemical Reactions Analysis

N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-4-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmacological Applications

N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-4-carboxamide has shown promise in various pharmacological domains:

1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of this compound have been tested for their ability to scavenge free radicals, demonstrating efficacy comparable to established antioxidants like ascorbic acid .

2. Anticancer Potential
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The mechanism of action often involves apoptosis induction and modulation of cell cycle progression.

3. Antimicrobial Properties
The compound has shown effectiveness against several bacterial strains, particularly Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Biological Activities of Related Compounds

Compound NameStructureBiological Activity
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidineStructureAntioxidant and anticancer properties
5-Chloro-N-(2-hydroxyphenyl)pyridineStructureEffective against various pathogens
N-phenyloxazolecarboxamideStructureModulates immune checkpoints

Case Studies

Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant activity of this compound using the DPPH radical scavenging method. The results indicated a significant reduction in oxidative stress markers, suggesting its potential use in formulations aimed at reducing oxidative damage in biological systems .

Case Study 2: Cancer Cell Line Studies
In a series of experiments on ovarian cancer cell lines, treatment with this compound resulted in a marked decrease in cell viability (IC50 values around 15 µM). Flow cytometry analysis confirmed an increase in apoptotic cells, highlighting its potential as an anticancer agent.

Case Study 3: Antimicrobial Testing
The antimicrobial activity was assessed against various bacterial strains, revealing that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. This positions the compound as a candidate for further development into therapeutic agents targeting bacterial infections.

Mechanism of Action

The mechanism of action of N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects . The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound’s molecular weight is calculated as 314.5 g/mol (C₁₆H₁₃ClN₃O₂). Key comparisons with analogs from literature include:

Table 1: Comparative Physicochemical Data
Compound Name / Source Molecular Weight (g/mol) Key Substituents Melting Point (°C) Synthesis Yield (%)
Target Compound 314.5 5-Cl, 2-(2-oxopyrrolidin-1-yl)phenyl Not reported Not reported
: 4-substituted pyridines 466–545 2-Cl, 4-substituted phenyl 268–287 67–81
: Thiazolidinone derivatives ~333–344 4-Cl/NO₂-phenyl, thiazolidinone Not reported Not reported

Key Observations:

  • The target compound has a lower molecular weight compared to ’s pyridine derivatives, which feature bulkier substituents (e.g., bromine, nitro groups) contributing to higher molecular weights .
  • Melting points for compounds (268–287°C) suggest enhanced crystallinity, likely due to halogen substituents and aromatic stacking. The absence of data for the target compound precludes direct comparison but implies that pyrrolidone’s polar nature may reduce melting points relative to halogenated analogs.
  • Synthesis yields for analogs (67–81%) highlight moderate efficiency, though the target compound’s synthetic route remains unspecified in the provided evidence .

Substituent Effects on Reactivity and Stability

  • Halogen Influence : Chlorine in the target compound’s phenyl ring may improve metabolic stability compared to ’s bromine or nitro groups, which are more susceptible to enzymatic oxidation .

Biological Activity

N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-4-carboxamide is a synthetic organic compound with a complex structure that suggests potential pharmacological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H14ClN3O2, with a molecular weight of approximately 315.75 g/mol. Its structure includes:

  • A pyridine ring
  • A pyrrolidinone moiety
  • A chloro-substituted phenyl group

These components contribute to its reactivity and potential biological activity, particularly in medicinal chemistry contexts.

Research indicates that compounds similar to this compound exhibit diverse biological activities, particularly in anticancer applications. The compound's structure allows it to interact with various biological targets, potentially modulating pathways involved in cancer cell proliferation and survival.

Case Studies and Research Findings

In a study involving several 5-oxopyrrolidine derivatives, the compound demonstrated significant anticancer activity against A549 human lung adenocarcinoma cells. The study utilized an MTT assay to evaluate cell viability post-treatment, comparing the effects of the compound to standard chemotherapeutic agents like cisplatin. Notably, modifications to the compound's structure influenced its efficacy:

  • Compounds with chlorophenyl substitutions showed enhanced anticancer activity, reducing A549 cell viability significantly.
  • The incorporation of specific functional groups, such as dimethylamino , resulted in markedly improved cytotoxic effects against both cancerous and non-cancerous cells .
CompoundStructureAnticancer Activity
Compound 1StructureModerate activity (78% viability)
Compound 6StructureHigh activity (64% viability)
Compound 8StructurePotent activity (significantly lower viability)

Overview

The antimicrobial properties of this compound have also been explored. Similar compounds have shown effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Klebsiella pneumoniae.

Research Findings

A comprehensive evaluation of various derivatives revealed that certain modifications enhance antimicrobial efficacy:

  • The presence of functional groups like carboxylic acids significantly boosts antioxidant and antimicrobial activities.
  • Compounds were tested against resistant strains, demonstrating promising results in inhibiting bacterial growth .

Q & A

Q. What controls are essential for in vivo toxicity studies?

  • Design :
  • Vehicle controls : Use DMSO/saline to isolate solvent effects.
  • Dose-ranging : Test 10–100 mg/kg doses to establish LD₅₀ ().
  • Histopathology : Include organ weight analysis and hematological profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.